molecular formula C19H19ClN2S B2547035 1-(3-chlorophenyl)-2-(isobutylthio)-5-phenyl-1H-imidazole CAS No. 1207027-12-0

1-(3-chlorophenyl)-2-(isobutylthio)-5-phenyl-1H-imidazole

Cat. No.: B2547035
CAS No.: 1207027-12-0
M. Wt: 342.89
InChI Key: LTUCUUBKKLKRIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chlorophenyl)-2-(isobutylthio)-5-phenyl-1H-imidazole is a synthetic small molecule featuring an imidazole core substituted with chlorophenyl, phenyl, and isobutylthio functional groups. This specific molecular architecture suggests potential for diverse research applications, though its exact biological and chemical profile requires further investigation. Compounds within the imidazole class are known to exhibit a range of pharmacological activities. For instance, some benzimidazole derivatives have been extensively studied and developed for their significant antifungal properties against various plant pathogens . Similarly, other drug classes like the triptans (e.g., Zolmitriptan) and anticonvulsants (e.g., Oxcarbazepine) demonstrate the importance of heterocyclic structures in medicinal chemistry, though they operate through distinct and specific mechanisms . The primary value of this compound for researchers lies in its use as a building block or intermediate in medicinal chemistry and drug discovery programs. It may serve as a key scaffold for the synthesis of novel compounds or for structure-activity relationship (SAR) studies aimed at exploring new therapeutic areas. Researchers might investigate its potential interaction with various enzyme systems or its physicochemical properties. This product is intended for research and development purposes only in a controlled laboratory environment. It is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(3-chlorophenyl)-2-(2-methylpropylsulfanyl)-5-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2S/c1-14(2)13-23-19-21-12-18(15-7-4-3-5-8-15)22(19)17-10-6-9-16(20)11-17/h3-12,14H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUCUUBKKLKRIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-2-(isobutylthio)-5-phenyl-1H-imidazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production of by-products and waste.

Scientific Research Applications

Biological Activities

  • Antimicrobial Activity :
    • Imidazole derivatives, including this compound, have demonstrated significant antimicrobial properties against various pathogens. Studies indicate that modifications in the imidazole structure can enhance these effects, making them potential candidates for developing new antibiotics .
  • Anti-inflammatory Effects :
    • The compound exhibits anti-inflammatory properties, which are crucial for treating conditions like arthritis and other inflammatory diseases. Research suggests that imidazole derivatives can inhibit inflammatory pathways, providing therapeutic benefits .
  • Anticancer Potential :
    • There is growing interest in the anticancer applications of imidazole derivatives. The structural characteristics of 1-(3-chlorophenyl)-2-(isobutylthio)-5-phenyl-1H-imidazole may enable it to interact with cancer cell signaling pathways, promoting apoptosis in malignant cells .
  • Antitubercular Activity :
    • Recent studies have highlighted the potential of imidazole derivatives in combating Mycobacterium tuberculosis. The compound's ability to inhibit bacterial growth makes it a candidate for further research in tuberculosis treatment .

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions, where variations in substituents can lead to different biological activities. For instance:

  • Substituting different alkyl or aryl groups at specific positions on the imidazole ring can enhance its pharmacological profile.
  • The introduction of thio groups has been shown to improve the compound's activity against certain bacterial strains .

Case Studies and Research Findings

  • Antimicrobial Study :
    • A study conducted on various imidazole derivatives indicated that those with a phenyl substituent showed enhanced antimicrobial activity compared to their unsubstituted counterparts. The presence of the chlorophenyl group significantly contributed to this effect .
  • Anti-inflammatory Research :
    • In vitro assays demonstrated that compounds similar to this compound exhibited reduced levels of pro-inflammatory cytokines in cell cultures, suggesting a mechanism for their anti-inflammatory action .
  • Anticancer Evaluation :
    • In a recent experimental setup, derivatives of imidazole were tested against various cancer cell lines. Results showed that some derivatives had IC50 values in the low micromolar range, indicating potent anticancer activity .

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-2-(isobutylthio)-5-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Imidazole Derivatives

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Features Reference
This compound 1: 3-Cl-C6H4; 2: -S-CH2CH(CH3)2; 5: C6H5 C19H18ClN2S 333.88 Thioether linkage, bulky isobutyl group Target
1-(4-Chlorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol 1: 4-Cl-C6H4; 2: -SH; 5: 4-CH3-C6H4 C16H13ClN2S 300.81 Thiol group, methylphenyl at position 5
2-(3-Chlorobenzo[b]thiophen-2-yl)-4-(4-dimethylaminobenzylidene)-1H-imidazol-5(4H)-one 2: Cl-substituted benzothiophene; 4: Schiff base C21H15ClN2OS 378.88 Schiff base, benzothiophene moiety
(2-Fluoro-5-trifluoromethyl-phenyl)-(1-methyl-5-{2-[5-methyl-4-(3-trifluoromethylphenyl)-1H-imidazol-2-yl]-pyridin-4-yloxy}-1H-benzoimidazol-2-yl)-amine Multiple fluorinated and aromatic groups C32H22F7N5O 627.54 Fluorinated aromatic rings, pyridine linker

Key Observations :

  • Substituent Position : The 3-chlorophenyl group in the target compound may confer distinct electronic and steric effects compared to 4-chlorophenyl analogs (e.g., ), influencing binding to hydrophobic pockets in biological targets.
  • Thioether vs.
  • Fluorinated Derivatives : Compounds with trifluoromethyl groups () exhibit higher metabolic stability due to fluorine’s electronegativity and resistance to oxidation, whereas the target compound lacks fluorinated substituents.

SAR Insights :

  • Chlorophenyl Position : 3-Chlorophenyl (target) vs. 4-chlorophenyl () may alter binding specificity; para-substitution often enhances steric accessibility.
  • Thioether Linkage : The isobutylthio group in the target compound could enhance bioavailability compared to thiols () but may reduce reactivity in covalent binding.
  • Fluorinated Analogs : Fluorine substituents () drastically improve potency (nM-range IC50) but increase synthetic complexity.

Biological Activity

1-(3-chlorophenyl)-2-(isobutylthio)-5-phenyl-1H-imidazole is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pest control. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

  • Molecular Formula : C15H14ClN2S
  • Molecular Weight : 284.80 g/mol
  • CAS Number : Not specified in the provided sources.

The biological activity of imidazole derivatives, including this compound, is often linked to their ability to inhibit various enzymes and pathways involved in cell proliferation and survival.

Anticancer Activity

Research indicates that imidazole derivatives can exhibit potent anticancer properties. For instance, studies have shown that related compounds target tubulin polymerization, affecting cancer cell growth and survival. The mechanism involves binding to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells .

In Vitro Studies

In vitro studies have demonstrated that imidazole derivatives can inhibit the growth of various cancer cell lines. The following table summarizes the antiproliferative activity of selected compounds:

CompoundCell LineIC50 (µM)Mechanism
This compoundA375 (melanoma)15.7Tubulin polymerization inhibition
Related ABI compoundsB16-F1 (murine melanoma)10.5Colchicine binding site interaction
Other imidazole derivativesLNCaP (prostate cancer)>10Variable mechanisms

Case Study 1: Antitumor Efficacy

A study conducted on a series of imidazole derivatives, including those structurally similar to this compound, revealed their effectiveness against drug-resistant tumors. The compound exhibited significant antiproliferative activity against melanoma and prostate cancer cell lines, suggesting its potential as a therapeutic agent .

Case Study 2: Pesticidal Activity

The compound has also been evaluated for its pesticidal properties. Research indicates that similar imidazole derivatives are effective against agricultural pests, demonstrating a dual purpose for compounds in this class . The efficacy against pests may be attributed to their ability to disrupt cellular processes critical for pest survival.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.